molecular formula C16H21N7O5 B14415438 4-Azidophenylalanyl-alanyl-glycyl-glycine CAS No. 81381-56-8

4-Azidophenylalanyl-alanyl-glycyl-glycine

Cat. No.: B14415438
CAS No.: 81381-56-8
M. Wt: 391.38 g/mol
InChI Key: OGBPOGVNLAIGLD-CABZTGNLSA-N
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Description

4-Azidophenylalanyl-alanyl-glycyl-glycine is a synthetic peptide compound with the molecular formula C16H21N7O5. It is composed of four amino acids: phenylalanine, alanine, and two glycines, with an azido group attached to the phenylalanine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidophenylalanyl-alanyl-glycyl-glycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The azido group is introduced to the phenylalanine residue through a nucleophilic substitution reaction. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. The use of automated peptide synthesizers can also enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Azidophenylalanyl-alanyl-glycyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Azidophenylalanyl-alanyl-glycyl-glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-azidophenylalanyl-alanyl-glycyl-glycine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The peptide backbone can interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azido group with a tetrapeptide structure. This combination allows for versatile chemical reactivity and biological activity, making it a valuable tool in various research fields .

Properties

CAS No.

81381-56-8

Molecular Formula

C16H21N7O5

Molecular Weight

391.38 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H21N7O5/c1-9(15(27)20-7-13(24)19-8-14(25)26)21-16(28)12(17)6-10-2-4-11(5-3-10)22-23-18/h2-5,9,12H,6-8,17H2,1H3,(H,19,24)(H,20,27)(H,21,28)(H,25,26)/t9-,12-/m0/s1

InChI Key

OGBPOGVNLAIGLD-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])N

Origin of Product

United States

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